Stigmastanol acetate
Description
Stigmastanol acetate is the acetylated derivative of stigmastanol (C₂₉H₅₂O), a saturated stanol structurally related to sterols like β-sitosterol and stigmasterol but lacking the Δ⁵ double bond . Stanols, including stigmastanol, are hydrogenated derivatives of sterols, making them more resistant to oxidation and enzymatically stable . Acetylation typically enhances lipophilicity, influencing solubility and bioavailability. This compound is primarily used in research settings, particularly in lipidomics and environmental biomarker studies .
Properties
CAS No. |
2364-21-8 |
|---|---|
Molecular Formula |
C31H54O2 |
Molecular Weight |
458.8 g/mol |
IUPAC Name |
[(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C31H54O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h20-21,23-29H,8-19H2,1-7H3/t21-,23-,24+,25+,26+,27-,28+,29+,30+,31-/m1/s1 |
InChI Key |
UOLJGJFAVGOXAH-FATFFRGYSA-N |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Acetylation of Stigmastanol or Stigmasterol
The acetylation step involves reacting the free hydroxyl group of stigmastanol or stigmasterol with acetic anhydride in the presence of a base such as pyridine. This reaction converts the hydroxyl group into an acetate ester, yielding stigmastanol acetate or stigmasterol acetate.
Typical procedure : Stirring stigmastanol or stigmasterol with acetic anhydride and pyridine at room temperature for 24 hours, followed by quenching with water, extraction with dichloromethane, washing with acid to remove pyridine, drying, and purification by column chromatography or recrystallization.
Yields : Acetylation yields are generally high, often above 90%, depending on reaction conditions and purification methods.
Hydrogenation of Stigmasterol Acetate to this compound
Hydrogenation is used to saturate the double bonds in the side chain of stigmasterol acetate to produce this compound.
Catalysts : Commonly palladium on carbon (Pd/C) is used under hydrogen atmosphere.
Conditions : The reaction is typically carried out in ethyl acetate or other suitable solvents at room temperature or slightly elevated temperatures for 12 hours or more.
Outcome : This step converts the Δ22–23 double bond and the Δ5–6 double bond (if present) to saturated bonds, yielding this compound.
Purity : The hydrogenation can produce mixtures of epoxides or isomers if performed on stigmasterol acetate with unsaturated bonds; careful control of conditions and purification is necessary to isolate pure this compound.
Selective crystallization is employed to enhance the purity of this compound from phytosterol mixtures.
Process : Esterified phytosterol concentrates (including this compound) are dissolved in non-polar solvents such as hexane or petroleum ether at elevated temperatures under anhydrous conditions. The solution is then cooled to temperatures between -20 °C and 30 °C to induce crystallization of this compound-enriched fractions.
Solvents : Petroleum ether (boiling point 30–150 °C), hexane, and acetone are commonly used solvents for dissolution and recrystallization.
Outcome : This method allows for the preparation of phytosterol acetate concentrates with up to 90% purity or higher by successive recrystallizations.
Notes : Maintaining substantially anhydrous conditions is critical, as water presence (>5%) reduces crystallization selectivity.
Epoxidation and Side Reactions : When starting from stigmasterol acetate, epoxidation of the Δ5–6 double bond can occur, producing α- and β-epoxides. These can be hydrogenated to yield mixtures of epoxides of this compound, which complicates purification.
Protective Group Strategies : To avoid side reactions during hydrogenation, the Δ5–6 alkene can be temporarily masked as a cyclopropyl carbinyl ether or epoxide, allowing selective hydrogenation of the side chain double bond and subsequent regeneration of the original structure.
Yield Considerations : Some literature reports lower yields in acetylation due to impurities or incomplete reactions, but optimization of reaction time, temperature, and purification methods can improve outcomes.
The preparation of this compound is effectively achieved through acetylation of stigmastanol or stigmasterol followed by hydrogenation of the side chain double bonds when starting from stigmasterol acetate. The process benefits from careful control of reaction conditions to avoid side reactions such as epoxidation. Purification by selective crystallization under anhydrous conditions further enhances product purity. These methods are well-documented in peer-reviewed literature and patent sources, providing reliable protocols for the synthesis of this compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Stigmastanol acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to stigmastanol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of stigmastanol.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
Stigmastanol acetate exhibits several pharmacological properties that make it a candidate for therapeutic use.
Antidiabetic Effects
Research indicates that stigmasterol and its derivatives, including this compound, possess significant antidiabetic properties. For instance, a study demonstrated that stigmasterol isolated from Morinda citrifolia fruit effectively inhibited human α-amylase activity, which is crucial for carbohydrate digestion. The compound showed an IC50 value of 10.29 µg/ml, indicating strong inhibitory activity compared to acarbose (IC50 = 43.37 µg/ml) . Such inhibition can lead to reduced glucose absorption and lower blood sugar levels, making it a potential candidate for diabetes management.
Anti-inflammatory Properties
This compound has been shown to modulate inflammatory responses. In vitro and in vivo studies have demonstrated its ability to decrease the expression of pro-inflammatory cytokines such as TNF-α and IL-6 while increasing anti-inflammatory cytokines like IL-10 . This suggests its potential use in treating inflammatory diseases, including rheumatoid arthritis and other chronic inflammatory conditions.
Anticancer Activity
This compound's anticancer properties are supported by evidence indicating its role in inhibiting tumor growth and inducing apoptosis in cancer cells. It has been shown to disrupt angiogenesis in cholangiocarcinoma by down-regulating vascular endothelial growth factor receptor-2 signaling . Additionally, it acts on key signaling pathways involved in cancer proliferation, such as the Akt/mTOR pathway.
Nutritional Applications
This compound is also recognized for its nutritional benefits, particularly in lipid metabolism.
Cholesterol-Lowering Effects
As a phytosterol, this compound competes with cholesterol for absorption in the intestines, thereby reducing serum cholesterol levels. This property is beneficial for cardiovascular health and is being explored as a functional food ingredient aimed at managing cholesterol levels .
Gut Health Promotion
The compound has been associated with promoting gut health by enhancing the growth of beneficial gut bacteria. This modulation can lead to improved digestive health and may have implications for metabolic disorders .
Study on Antidiabetic Effects
A study highlighted the antidiabetic effects of stigmasterol isolated from Morinda citrifolia, which significantly reduced blood glucose levels in diabetic mice models . The findings suggest that this compound could be further developed into a therapeutic agent for diabetes.
Research on Anti-inflammatory Mechanisms
In a model of collagen-induced arthritis in rats, stigmasterol was shown to significantly suppress the expression of inflammatory mediators while enhancing anti-inflammatory responses . This underscores its potential application in treating autoimmune diseases.
Summary of Key Findings
Mechanism of Action
Stigmastanol acetate exerts its effects primarily by inhibiting the absorption of cholesterol in the intestines. It competes with dietary cholesterol for incorporation into micelles, thereby reducing the amount of cholesterol absorbed into the bloodstream. Additionally, it may inhibit cholesterol biosynthesis in the liver, further contributing to its cholesterol-lowering effects .
Comparison with Similar Compounds
Key Structural Differences :
- Saturation: this compound lacks double bonds, unlike stigmasteryl acetate (Δ⁵,²²) and β-sitosterol acetate (Δ⁵). This saturation affects rigidity and membrane interactions .
- Molecular Weight: this compound (inferred MW: 470.7 g/mol) is heavier than its sterol counterparts due to full saturation.
2.2 Functional and Analytical Comparisons
- Environmental Biomarkers: 5β-Stigmastanol and its derivatives (e.g., epi-5β-stigmastanol) are used as fecal biomarkers in sedimentary studies . This compound’s stability could enhance its utility in long-term environmental tracking. In contrast, stigmasteryl acetate is less prevalent in environmental samples but is significant in plant lipid profiling .
- Analytical Detection: Mass spectrometry (MS) and gas chromatography (GC) are standard methods. For example, stigmasteryl acetate is identified via characteristic ions (e.g., m/z 454.7) , while β-sitosterol acetate shows distinct fragmentation patterns . This compound would require similar techniques but with adjustments for its saturated backbone .
- Pharmacological Relevance: β-Sitosterol acetate is studied for cholesterol-lowering effects, while stigmasteryl acetate has anti-inflammatory properties .
Q & A
Basic Research Questions
Q. How is stigmastanol acetate synthesized and characterized in laboratory settings?
- Methodological Answer : Synthesis typically involves acetylation of stigmastanol using acetic anhydride or acetyl chloride under controlled conditions. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and thin-layer chromatography (TLC) for intermediate monitoring. Ensure anhydrous conditions to prevent hydrolysis of the acetate group .
Q. What analytical techniques are used to identify and quantify this compound in plant extracts?
- Methodological Answer : GC-MS with derivatization (e.g., silylation) is preferred for volatile analysis, while high-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) quantifies non-volatile fractions. Calibration curves using certified reference standards (e.g., β-stigmastanol acetate) ensure accuracy. Cross-validate results with NMR for structural confirmation .
Q. What safety protocols are essential when handling this compound in experimental settings?
- Methodological Answer : Use fume hoods to avoid inhalation of aerosols, wear nitrile gloves and lab coats to prevent skin contact, and store the compound at -20°C in airtight containers. In case of exposure, rinse eyes/skin immediately with water for 15 minutes and seek medical assistance. Avoid dust formation during weighing .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data related to this compound’s stability under varying conditions?
- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic sampling. Use ANOVA to compare degradation rates across conditions. For conflicting results, validate analytical methods via spike-recovery experiments and assess matrix effects (e.g., lipid interactions) using multivariate regression models .
Q. What experimental designs are optimal for studying this compound’s role as a biomarker in archaeological or environmental studies?
- Methodological Answer : Apply a PICOT framework:
- Population : Sediment samples from archaeological sites.
- Intervention : Extraction via Soxhlet with dichloromethane-methanol.
- Comparison : Co-analysis with 5β-stigmastanol and epi-5β-stigmastanol to distinguish degradation products.
- Outcome : Quantify fecal biomarker ratios using GC-MS.
- Time : Longitudinal sampling across stratigraphic layers.
Use principal component analysis (PCA) to correlate biomarker concentrations with historical human/animal activity .
Q. How can multivariate statistical models be applied to interpret interactions between this compound and lipid matrices in membrane studies?
- Methodological Answer : Employ molecular dynamics simulations to predict partitioning behavior in lipid bilayers. Validate experimentally using differential scanning calorimetry (DSC) to measure phase transitions and Langmuir-Blodgett troughs for monolayer compression isotherms. Apply partial least squares regression (PLSR) to correlate structural parameters (e.g., acyl chain length) with membrane incorporation efficiency .
Methodological Considerations
- Data Reproducibility : Document extraction solvents, column specifications (e.g., C18 for HPLC), and ionization modes (e.g., electron impact for GC-MS) to ensure replicability .
- Ethical Compliance : For environmental studies, adhere to waste disposal regulations (e.g., avoid discharge into waterways) and obtain permits for archaeological sampling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
